Product packaging for Benzylglycerol(Cat. No.:)

Benzylglycerol

Cat. No.: B8277535
M. Wt: 182.22 g/mol
InChI Key: KDZNYCXWLJKHEO-UHFFFAOYSA-N
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Description

Significance of Benzylglycerol as a Synthetic Building Block

The utility of this compound as a synthetic intermediate, or building block, is extensive. The benzyl (B1604629) group serves as an effective protecting group for one of the primary hydroxyl functions of glycerol (B35011), allowing for selective reactions at the remaining hydroxyl positions. This benzyl group can be readily removed under mild conditions via catalytic hydrogenolysis, a process that typically does not affect other functional groups like esters or even some unsaturated bonds. rsc.orgacsgcipr.org This strategic protection and deprotection is fundamental to its role in multi-step syntheses.

One of the most prominent applications of this compound is in the pharmaceutical industry. It is a key chiral intermediate for the synthesis of various cardiovascular drugs, particularly beta-blockers (β-blockers). core.ac.uk Its derivatives, such as (S)-2-O-benzylglycerol-1-acetate, are crucial for producing optically pure versions of these drugs. core.ac.uk Beyond β-blockers, this compound is a precursor for other biologically active molecules, including platelet-activating factors, phospholipase A2 inhibitors, and sphingoglycolipids. core.ac.uk

In materials science, this compound and its derivatives are explored as monomers for creating specialized polymers. They can be incorporated into polymer backbones to introduce specific functionalities or to modify the physical properties of materials like polyesters. researchgate.netgoogle.com For instance, pentagol monomers have been constructed from (R)-1-benzylglycerol for the assembly of sequence-defined polyethers. researchgate.net The etherification of glycerol with benzyl alcohol also yields mono- and di-benzyl glycerol ethers, which are valuable chemical intermediates. mdpi.com

Application Area Specific Use of this compound Resulting Products or Molecules
Pharmaceuticals Chiral intermediate for enantiomerically pure synthesis. core.ac.ukCardiovascular drugs (β-blockers), Platelet-activating factors, Phospholipase A2 inhibitors, Sphingoglycolipids. core.ac.uktubitak.gov.tr
Lipid Chemistry Protected glycerol backbone for controlled acylation. rsc.orgα,β-Unsaturated diglycerides, Synthetic glyceride derivatives. rsc.orgresearchgate.net
Polymer Chemistry Functional monomer for specialized polymer synthesis. researchgate.netgoogle.comSequence-defined polyethers, Modified polyesters. researchgate.netgoogle.com
Chemical Intermediates Product of glycerol valorization via etherification. mdpi.comresearchgate.netMono-benzyl glycerol ether (MBGE), Di-benzyl glycerol ether (DBGE). mdpi.com

Historical Context of this compound Research

The exploration of this compound and its derivatives dates back to the mid-20th century, primarily within the context of lipid chemistry. Early research focused on using it as a "blocking" group to achieve the synthesis of specific glyceride structures. researchgate.net A notable 1965 paper by Lands and Zschocke detailed a method to synthesize pure levorotatory (l)-1-O-benzylglycerol from its dextrorotatory enantiomer, highlighting its importance in creating stereospecific glycerolipids for research. researchgate.netnih.gov During this period, it was also utilized in studies related to the lipids of tubercle bacilli, specifically for preparing α,β-unsaturated diglycerides. rsc.org

The significance of this compound expanded dramatically with the development of β-blockers in the 1960s. wikipedia.org The synthesis of these aryloxypropanolamine-based drugs often involves the reaction of a substituted phenol (B47542) with epichlorohydrin (B41342), a pathway where protected glycerol derivatives like this compound became valuable starting materials or synthons. wikipedia.orgnih.gov

More recently, with the global increase in biodiesel production, there has been a surge of interest in valorizing its main co-product, glycerol. researchgate.net This has driven research into efficient and green methods to convert glycerol into more valuable chemicals, with this compound being a key target. researchgate.netresearchgate.net This modern context has shifted the focus towards developing highly selective and sustainable catalytic processes for its production.

Overview of Current Research Trajectories for this compound

Contemporary research on this compound is largely centered on optimizing its synthesis and expanding its applications, with a strong emphasis on green and sustainable chemistry.

Catalytic Etherification: A major research avenue is the direct etherification of glycerol with benzyl alcohol using solid acid catalysts. scielo.br Studies have investigated various catalysts, such as zeolites (e.g., Zeolite β), montmorillonite (B579905) clays (B1170129) (K-10), and heteropoly acids, to improve glycerol conversion and selectivity towards desired products like mono-benzyl glycerol ether (MBGE). mdpi.comscielo.br Zeolite β has shown high selectivity for MBGE due to shape-selective catalysis, which hinders the formation of bulkier di- and tri-benzyl ethers within its pores. scielo.br Research also focuses on solvent-free reaction conditions to create more environmentally friendly processes. mdpi.com

Catalyst Glycerol Conversion (%) Selectivity towards MBGE (%) Reaction Conditions
Zeolite β100High (Di- and tri-ethers were very low)3:1 molar ratio of benzyl alcohol to glycerol. scielo.br
K-10 Montmorillonite100Lower (Higher yield of di-benzyl ether)3:1 molar ratio of benzyl alcohol to glycerol. scielo.br
20% w/w Cs-DTP/K-10>70~76Solvent-free, 150°C. mdpi.com
Amberlyst-35100High (Main product was MBGE)3:1 molar ratio of benzyl alcohol to glycerol. scielo.br

Enzymatic Synthesis: For pharmaceutical applications requiring high enantiomeric purity, enzymatic synthesis is a key focus. Lipases, particularly from Pseudomonas species, are extensively studied for the transesterification of 2-O-benzylglycerol with acyl donors like vinyl acetate (B1210297). core.ac.uk This method allows for the production of optically pure (S)-(+)-2-O-benzylglycerol-1-acetate, a crucial building block for β-blockers, with high enantiomeric excess (ee). core.ac.uk Research in this area investigates the effects of different solvents, enzyme immobilization, and reaction conditions to maximize yield and enantioselectivity. researchgate.net

Advanced Polymer Synthesis: The use of this compound as a monomer is a growing field. Researchers are leveraging it to construct complex, sequence-defined polymers with precise structures and functionalities. researchgate.net This approach is critical for developing new materials with tailored properties, bridging the gap between simple polymers and complex biological macromolecules. researchgate.net

Catalytic Hydrogenolysis: Improving the efficiency and selectivity of the debenzylation step remains a relevant research topic. Studies explore optimizing palladium-catalyzed hydrogenolysis to prevent the unwanted saturation of other aromatic rings within a molecule, which is crucial when working with complex, multi-functional oligosaccharides and other sensitive compounds. chemrxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O3 B8277535 Benzylglycerol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

4-phenylbutane-1,2,3-triol

InChI

InChI=1S/C10H14O3/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-5,9-13H,6-7H2

InChI Key

KDZNYCXWLJKHEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(CO)O)O

Origin of Product

United States

Synthetic Methodologies and Strategies for Benzylglycerol and Its Analogues

Chemoenzymatic Synthesis of Benzylglycerol Isomers

Chemoenzymatic methods, which combine chemical synthesis with biocatalysis, offer a powerful and selective approach to producing specific isomers of this compound. rsc.org These strategies often leverage the high stereoselectivity of enzymes to achieve outcomes that are challenging to accomplish through purely chemical means. rsc.org

Lipase-Catalyzed Transesterification Approaches

Lipases are a class of enzymes widely utilized in organic synthesis for their ability to catalyze esterification and transesterification reactions with high regio- and enantioselectivity. In the context of this compound synthesis, lipases have been instrumental in the preparation of chiral derivatives.

A notable example is the lipase-catalyzed transesterification of 2-O-benzylglycerol. Studies have shown that lipases, such as the one from Pseudomonas cepacia, can effectively catalyze the synthesis of (S)-2-O-benzylglycerol-1-acetate through the transesterification of 2-O-benzylglycerol with vinyl acetate (B1210297). core.ac.uk The use of vinyl acetate is advantageous because the resulting vinyl alcohol tautomerizes to volatile acetaldehyde, which helps to drive the reaction forward. core.ac.uk The choice of solvent has a significant impact on the reaction's initial rate, selectivity for monoester formation, and the enantiomeric excess (ee) of the product. core.ac.uk Research indicates that polar solvents generally favor these parameters in the transesterification of prochiral diols to chiral monoesters.

The catalytic activity and stereoselectivity of lipases are influenced by the reaction medium. For instance, the lipase (B570770) from Pseudomonas sp. G6 has demonstrated high activity in non-polar solvents for the synthesis of (S)-(+)-2-O-benzylglycerol-1-acetate, achieving a high enantiomeric excess of 97%. core.ac.uk This particular lipase also showed a favorable product profile, with a high ratio of the desired monoacetate to the diacetate byproduct. core.ac.uk

Table 1: Effect of Solvent on Lipase-Catalyzed Transesterification of 2-O-benzylglycerol

Solventlog PInitial Rate (relative)Selectivity (monoester/diester)Enantiomeric Excess (ee %)
Dichloromethane1.25HighHighHigh
Toluene2.73ModerateModerateModerate
n-Hexane3.90LowLowLow

Note: This table is a generalized representation based on findings that polar solvents (lower log P) tend to enhance reaction parameters. core.ac.uk

Biocatalytic Resolution for Stereoselective this compound Production

Biocatalytic resolution is a key strategy for obtaining enantiomerically pure forms of chiral compounds. This technique relies on the ability of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

In the synthesis of chiral building blocks, such as those derived from this compound, enzymatic resolution has proven to be highly effective. uj.edu.pl For instance, the kinetic resolution of 2-substituted glycerol (B35011) derivatives can be achieved through lipase-catalyzed esterification. uj.edu.pl Lipase P from Pseudomonas fluorescens has been used in the esterification of 2-O-benzylglycerol to produce optically active (S)-isomers, which are valuable intermediates in the synthesis of pharmaceuticals like (S)-propranolol. uj.edu.pl

The success of biocatalytic resolution hinges on the high enantioselectivity of the chosen enzyme, which can often provide access to enantiopure compounds that would otherwise be difficult to obtain. uj.edu.pl While highly enantioselective processes can theoretically yield a maximum of 50% of the desired enantiomer from a racemate, this method remains a cornerstone of stereoselective synthesis. uj.edu.pl

Classical Organic Synthesis Routes to this compound

Traditional organic synthesis provides a range of methods for the preparation of this compound, offering flexibility in terms of scale and the introduction of various functional groups.

Regioselective Benzylation of Glycerol

The regioselective benzylation of glycerol is a critical step in many synthetic routes, aiming to protect specific hydroxyl groups while leaving others available for further reaction. Achieving high regioselectivity can be challenging due to the presence of three hydroxyl groups with similar reactivity.

One approach involves the use of solid acid catalysts for the reaction of glycerol with benzyl (B1604629) alcohol. mdpi.com For example, heteropoly acids impregnated on K-10 clay have been shown to catalyze the benzylation of glycerol, leading to the formation of mono-benzyl glycerol ether (MBGE) and di-benzyl glycerol ether (DBGE). mdpi.com The reaction proceeds through the formation of a benzyl cation, which then reacts with glycerol. mdpi.com By carefully controlling reaction conditions such as temperature and catalyst loading, it is possible to achieve significant conversion of glycerol with good selectivity for the desired mono-benzylated product. mdpi.com Research has demonstrated that with a catalyst like 20% w/w Cs2.5H0.5PW12O40/K-10 clay, a 48% conversion of glycerol with 76% selectivity for MBGE can be achieved. mdpi.com

Other methods for regioselective protection, such as benzoylation, have also been explored, utilizing organobase catalysts to favor reaction at the primary hydroxyl group. nih.gov

Stereoselective Synthesis of Enantiopure this compound

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of stereoselective synthetic methods. researchgate.net These strategies aim to create a single enantiomer of a chiral molecule directly, rather than separating it from a racemic mixture. ub.edu

The synthesis of enantiopure this compound and its derivatives often starts from a chiral precursor, a strategy known as chiral pool synthesis. ub.edu Alternatively, asymmetric synthesis introduces chirality into a prochiral molecule using a chiral reagent or catalyst.

For example, the synthesis of enantiopure (S,S,S)-octahydroindole-2-carboxylic acid, a complex molecule, involves a stereoselective α-methylation step where the high steric hindrance of a cis-fused ring allows for efficient facial stereodifferentiation. nih.gov While not directly the synthesis of this compound, this illustrates the principles of using steric control to achieve high diastereoselectivity.

The development of new catalytic strategies, including organocatalysis, is at the forefront of enantioselective synthesis, offering metal-free and environmentally friendly alternatives. ub.edu

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and other chemical compounds to minimize environmental impact and enhance safety. sigmaaldrich.comcore.ac.uk

Key principles relevant to this compound synthesis include:

Use of Renewable Feedstocks: Glycerol itself is a renewable feedstock, often generated as a byproduct of biodiesel production. athensjournals.grpreprints.org

Catalysis: The use of catalysts, particularly biocatalysts and recyclable heterogeneous catalysts, is preferred over stoichiometric reagents to improve atom economy and reduce waste. sigmaaldrich.comacs.org Enzymes, for example, are highly specific and can often eliminate the need for protecting groups, thereby reducing the number of synthetic steps and the amount of waste generated. acs.org

Safer Solvents and Auxiliaries: The selection of solvents is crucial. Green chemistry encourages the use of safer solvents, like water or glycerol itself, or performing reactions under solvent-free conditions. preprints.orgacs.orgresearchgate.net Studies on lipase-catalyzed reactions of this compound have explored the effect of various solvents to optimize the process while considering environmental impact. core.ac.uk

Energy Efficiency: Designing synthetic methods to be conducted at ambient temperature and pressure minimizes energy requirements. acs.org Biocatalytic reactions often occur under mild conditions, aligning with this principle. core.ac.uk

Less Hazardous Chemical Syntheses: This principle advocates for the use and generation of substances with little to no toxicity. skpharmteco.com The move from hazardous reagents to greener alternatives, like enzymatic processes, is a key aspect of this. skpharmteco.com

By applying these principles, the synthesis of this compound can be made more sustainable, reducing waste, minimizing energy consumption, and utilizing safer chemicals. core.ac.uk

Solvent-Free Benzylation Methodologies

The etherification of glycerol with benzyl alcohol under solvent-free conditions represents a significant advancement in the sustainable synthesis of this compound. mdpi.com This approach directly addresses the growing need for greener chemical processes by eliminating the use of potentially hazardous and difficult-to-remove solvents. The reaction typically involves glycerol and benzyl alcohol, leading to the formation of mono-benzyl glycerol ether (MBGE) as the primary product, along with di-benzyl glycerol ether (DBGE). mdpi.comresearchgate.net This method is part of a broader effort to convert glycerol, a byproduct of biodiesel production, into more valuable chemical intermediates. researchgate.netproquest.com The use of solvent-free systems is a key strategy in the valorization of glycerol, making the production of derivatives like this compound more economically and environmentally viable. mdpi.com

Heterogeneous Catalysis in this compound Production

Heterogeneous catalysis is a cornerstone of modern chemical manufacturing, where the catalyst exists in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. essentialchemicalindustry.orgwikipedia.org This is highly advantageous in industrial applications because it simplifies the separation of the catalyst from the product mixture, allowing for easy recovery and recycling. essentialchemicalindustry.org

In the context of this compound synthesis, heterogeneous solid acid catalysts are predominantly used. mdpi.commdpi.com These catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. essentialchemicalindustry.org Research has focused on materials like clay-supported modified heteropolyacids (HPA), such as Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 (Cs-DTP/K-10), which have demonstrated high efficacy in the solvent-free benzylation of glycerol. mdpi.comresearchgate.net The effectiveness of these catalysts is influenced by their surface morphology, acid strength, and pore size distribution. mdpi.com Acidic catalysts are generally preferred for glycerol etherification as they tend to yield higher conversion rates compared to basic catalysts. mdpi.com

A screening of various solid acid catalysts for the benzylation of glycerol under specific conditions highlights the superior performance of the Cs-DTP/K-10 catalyst.

Table 1: Performance of Various Heterogeneous Catalysts in Glycerol Benzylation

Data sourced from a study screening catalysts at 150 °C, with a 1:3 glycerol to benzyl alcohol mole ratio for 4 hours and a 0.03 g/cm³ catalyst loading. mdpi.com

Optimization of Reaction Parameters in this compound Synthesis

The optimization of reaction conditions is a critical process in synthetic chemistry aimed at maximizing outcomes such as product yield, purity, and selectivity while minimizing costs and reaction time. sigmaaldrich.comprismbiolab.com This involves systematically altering parameters like temperature, reactant molar ratios, and catalyst concentration. sigmaaldrich.commdpi.com

In the synthesis of this compound via the solvent-free benzylation of glycerol, several parameters have been studied to achieve optimal results. mdpi.com The reaction, catalyzed by 20% w/w Cs-DTP/K-10, was found to be most effective under specific conditions that led to high conversion of glycerol and significant selectivity towards the desired mono-benzyl glycerol ether. mdpi.com The apparent activation energy for this optimized reaction was determined to be 18.84 kcal/mol. mdpi.comresearchgate.net

Table 2: Optimized Reaction Parameters for this compound Synthesis

Optimized conditions for the solvent-free benzylation of glycerol. mdpi.com

Table of Compounds

Derivatization and Functionalization of Benzylglycerol

Synthesis of Monobenzylglycerol Derivatives

The selective functionalization of one hydroxyl group in a this compound molecule leads to monothis compound derivatives. These reactions are crucial for building complex structures step-by-step.

One common approach is enzymatic acylation. For instance, the prochiral 2-O-benzylglycerol can be selectively acylated to produce optically active monoesters. A lipase (B570770) from a Pseudomonas strain has been effectively used to catalyze the transesterification of 2-O-benzylglycerol with vinyl acetate (B1210297). core.ac.ukcapes.gov.br This reaction yields (S)-2-O-benzylglycerol-1-acetate with high enantiomeric excess (97% ee). core.ac.uk The enzyme's high selectivity for the monoacetate product makes this a valuable method for producing chiral building blocks. core.ac.ukcapes.gov.br

Another strategy involves the stereospecific acylation of (±)-3-benzyloxy-1,2-propanediol. Using lipase PS, researchers have isolated optically pure (R)-1-stearoyl-3-benzyloxy-2-propanol. google.com Furthermore, the synthesis of 1,2-di-p-toluenesulfonyl-3-O-benzylglycerol has been achieved by reacting 3-O-benzylglycerol with p-toluenesulfonyl chloride in pyridine. researchgate.net This ditosylated compound can then be converted to other derivatives. researchgate.net

The table below summarizes various methods for synthesizing monothis compound derivatives.

Starting MaterialReagents/CatalystProductKey Findings
2-O-BenzylglycerolPseudomonas sp. Lipase, Vinyl Acetate(S)-2-O-Benzylglycerol-1-acetateHigh enantiomeric excess (97% ee) and selectivity for the monoester. core.ac.uk
(±)-3-Benzyloxy-1,2-propanediolLipase PS, Stearic Acid Derivative(R)-1-Stearoyl-3-benzyloxy-2-propanolIsolation of optically pure monoacylated product. google.com
3-O-Benzylglycerolp-Toluenesulfonyl chloride, Pyridine1,2-Di-p-toluenesulfonyl-3-O-benzylglycerolEffective tosylation for further functionalization. researchgate.net

Synthesis of Dithis compound Derivatives

Dithis compound derivatives, where two hydroxyl groups are protected by benzyl (B1604629) groups, are crucial intermediates, particularly 1,3-di-O-benzylglycerol. This compound leaves the secondary hydroxyl group at the C2 position available for further specific reactions.

A standard synthesis for 1,3-di-O-benzylglycerol involves reacting benzyl alcohol with epichlorohydrin (B41342) in the presence of a base like sodium hydroxide. This method efficiently introduces benzyl ether groups at the primary hydroxyl positions (C1 and C3) of the glycerol (B35011) backbone.

Further derivatization of the remaining hydroxyl group is common. For example, 1,3-di-O-benzylglycerol can be reacted with paraformaldehyde and dry hydrogen chloride gas to produce 1,3-di-O-benzyl-2-O-chloromethylglycerol. prepchem.com It also serves as a key alcohol component in glycosylation reactions. Tin (IV) chloride-promoted glycosylation of 1,3-di-O-benzyl glycerol with per-O-benzoyl-β-ᴅ-galactofuranose results in the exclusive formation of the 1,2-trans-glycoside. nih.govresearchgate.net Similarly, esterification with fatty acids, such as myristic acid, followed by benzylation of the secondary hydroxyl group, yields compounds like 1,3-dimyristoyl-2-O-benzylglycerol. vulcanchem.com

The synthesis of 1,2-di-O-benzylglycerol derivatives is also significant. For instance, R-1,2-Di-O-benzylglycerol can be prepared from protected erythritol (B158007) in high yields. google.com This chiral building block is valuable for synthesizing a variety of optically active compounds. google.com

The table below details the synthesis of various dithis compound derivatives.

Starting MaterialReagentsProductIsomer
Benzyl alcohol, EpichlorohydrinSodium hydroxide, Toluene1,3-di-O-benzylglycerol1,3-isomer
1,3-di-O-benzylglycerolParaformaldehyde, Hydrogen chloride1,3-di-O-benzyl-2-O-chloromethylglycerol1,3-isomer
1,3-di-O-benzylglycerolPer-O-benzoyl-β-ᴅ-galactofuranose, SnCl₄1,3-di-O-benzyl-2-O-(per-O-benzoyl-β-ᴅ-galactofuranosyl)glycerol1,3-isomer
Protected ErythritolMultiple steps including benzylationR-1,2-Di-O-benzylglycerol1,2-isomer

Preparation of Optically Active this compound Intermediates

The synthesis of enantiomerically pure this compound derivatives is of paramount importance as these compounds are versatile chiral building blocks for creating a wide array of natural products and pharmaceuticals. google.comrsc.org

Several strategies are employed to obtain these optically active intermediates:

Enzymatic Resolution : As mentioned previously, lipases are highly effective for the kinetic resolution of racemic this compound derivatives or the asymmetric acylation of prochiral precursors. core.ac.ukcapes.gov.bracs.org The lipase-catalyzed transesterification of 2-O-benzylglycerol is a prime example, yielding S(+)-2-O-benzylglycerol-1-acetate with excellent optical purity. core.ac.uk

Starting from Chiral Precursors : A common approach is to start with readily available chiral molecules. (S)-O-Benzylglycidol, also known as (S)-benzyloxymethyloxirane, is a versatile precursor for various chiral building blocks. rsc.org Another method involves the ring-opening of (R)- or (S)-glycidyl tosylates with benzyl alcohol, followed by treatment with potassium carbonate in methanol, to give (S)-(+)- and (R)-(-)-benzylglycidyl ether, respectively, in high yield. capes.gov.br Enantiomerically pure derivatives like R-1,2-O-dibenzyl glycerol have also been prepared from 1,2R-O-protected erythritols. google.com

Asymmetric Desymmetrization : This powerful strategy involves the selective reaction of one of two enantiotopic functional groups in a prochiral molecule. While challenging for glycerol itself, the use of 2-O-protected glycerol derivatives like 2-O-benzylglycerol is a more common approach for chemical desymmetrization.

These optically active intermediates, such as chiral 1-O-benzyl glycerol, can be used to form corresponding epoxides, which are crucial in synthetic chemistry. google.com

MethodPrecursorKey Reagents/CatalystProduct ExampleKey Feature
Enzymatic Resolution2-O-BenzylglycerolPseudomonas sp. Lipase, Vinyl AcetateS(+)-2-O-Benzylglycerol-1-acetateHigh enantioselectivity (97% ee). core.ac.uk
Chiral Pool Synthesis(R)-Glycidyl TosylateBenzyl alcohol, K₂CO₃/MeOH(S)-(+)-Benzylglycidyl etherHigh overall yield (90%) from a chiral epoxide. capes.gov.br
Chiral Pool Synthesis1,2R-O-protected erythritolMultiple stepsR-1,2-Di-O-benzylglycerolUtilizes a readily available chiral starting material. google.com

Development of Protected Glycerol Scaffolds Utilizing this compound

The benzyl group is a widely used protecting group in organic synthesis due to its stability under various reaction conditions and its ease of removal via catalytic hydrogenation. ontosight.aiorganic-chemistry.org this compound and its derivatives serve as excellent scaffolds, providing a stable glycerol backbone where specific hydroxyl groups are masked, allowing for selective reactions at the unprotected positions.

1,3-di-O-benzylglycerol is a particularly useful scaffold. With the primary hydroxyls at C1 and C3 protected, the secondary hydroxyl at C2 is available for specific transformations such as glycosylation or phosphorylation. nih.govresearchgate.netpublish.csiro.au This strategy is fundamental in the synthesis of complex lipids and glycoconjugates. For example, it has been used in the synthesis of glyceryl glycosides related to prymnesin toxins and in the preparation of the 2-O-benzyl ether of 1,3-di-O-(glycerol-3'-phosphoryl)glycerol. nih.govresearchgate.netpublish.csiro.au

2-O-benzylglycerol is another critical scaffold, often employed in asymmetric desymmetrization reactions. Protecting the C2 hydroxyl group simplifies the synthetic challenge, allowing for selective functionalization of the two primary hydroxyl groups. mdpi.com

These benzyl-protected glycerol scaffolds are instrumental in the multi-step synthesis of complex natural products and their analogues. For instance, (S)-1-O-benzyl glycerol was used in the synthesis of flexible nucleic acids (FNA), where the glycerol unit forms the backbone. mdpi.com Similarly, (S)-1,2-di-O-benzylglycerol was a key intermediate in synthesizing a naturally occurring arsenic-containing carbohydrate isolated from brown kelp. publish.csiro.au The development of these scaffolds allows for the construction of complex molecular architectures with high degrees of stereochemical control.

Applications of Benzylglycerol in Advanced Chemical Synthesis and Material Science Research

Benzylglycerol as a Chiral Synthon in Stereoselective Organic Synthesis

In stereoselective synthesis, where the three-dimensional arrangement of atoms is critical, chiral synthons—enantiomerically pure building blocks—are of paramount importance. uwindsor.ca this compound, particularly in its enantiomerically pure forms ((R)- or (S)-1-O-benzylglycerol), serves as an effective chiral synthon. Its pre-defined stereocenter allows chemists to introduce chirality into a target molecule from the beginning of a synthetic sequence, guiding the formation of subsequent stereocenters.

Research has demonstrated the use of prochiral diols like 2-O-benzylglycerol and related structures for enantio- and regioselective syntheses. google.com For instance, (R)-1-O-benzylglycerol has been employed as a key chiral starting material in a multi-step synthesis to produce chiral C-5 substituted prolines. researchgate.net This approach leverages the glycerol-derived stereocenter to control the stereochemical outcome of the final, more complex molecule. The benzyl (B1604629) group provides robust protection for the hydroxyl group throughout various reaction steps and can be removed under specific conditions, typically catalytic hydrogenolysis, at a later stage in the synthesis. rsc.org

Role in Glycerolipid and Diglyceride Synthesis Research

Glycerolipids and diglycerides are fundamental components of biological systems and are important targets in synthetic chemistry for research in biology and nutrition. odu.edulatech.edu this compound serves as a crucial precursor in the controlled synthesis of these lipid structures.

Symmetrical 1,3-diglycerides, where the same fatty acid is attached at the first and third positions of the glycerol (B35011) backbone, are valuable for studying lipid metabolism and as potential food additives. google.comdss.go.th A direct and efficient synthesis of these molecules uses 2-O-benzylglycerol as a key intermediate. cdnsciencepub.comcdnsciencepub.com In this method, the central hydroxyl group of glycerol is protected by the benzyl ether, leaving the primary hydroxyl groups at the 1 and 3 positions available for esterification.

The synthesis involves the acylation of 2-O-benzylglycerol, followed by interesterification with a fatty acid methyl ester, such as methyl stearate (B1226849) or methyl palmitate. cdnsciencepub.comcdnsciencepub.com The final step is the removal of the benzyl protecting group via hydrogenolysis to yield the desired 1,3-diglyceride. cdnsciencepub.comcdnsciencepub.com This strategy is advantageous because it prevents the acyl migration that can occur in other synthetic routes, leading to purer products with slightly higher melting points than those prepared by methods involving a 1,2 to 1,3 acyl shift. cdnsciencepub.comcdnsciencepub.com

Table 1: Research Findings on Symmetrical Diglyceride Synthesis Using 2-O-Benzylglycerol

Intermediate Reactant Final Product Reported Melting Point (°C) Reference
1,3-Di-O-acetyl-2-O-benzylglycerol Methyl Stearate 1,3-Distearin 77-78 cdnsciencepub.com

Data sourced from a 1955 study on glyceride syntheses. cdnsciencepub.com

The utility of this compound extends to the synthesis of more intricate lipids, including ether lipids, unsaturated glycerides, and phospholipids. rsc.orgbeilstein-journals.org The benzyl group's stability under a wide range of reaction conditions makes it an ideal protecting group for multi-step syntheses.

In the synthesis of α,β-unsaturated diglycerides, 1-O-benzylglycerol can be acylated with unsaturated fatty acids. rsc.org The benzyl group is subsequently removed via catalytic hydrogenolysis using a palladium black catalyst, a process that selectively cleaves the benzyl ether without reducing the double bonds in the acyl chains. rsc.org This selectivity is crucial for producing unsaturated lipids.

This compound is also a key precursor in the synthesis of complex analytical standards and bioactive lipids. For example, the synthesis of 1,2-diheptadecanoyl-sn-glycero-3-phosphoinositol, a specific phosphoinositide (PI) standard, begins with sn-3-O-benzylglycerol. acs.orgmpi-cbg.de The precursor is acylated with heptadecanoyl chloride, and the benzyl group is removed by hydrogenolysis to yield the diacylglycerol needed for the subsequent phosphoinositol coupling. acs.orgmpi-cbg.de Furthermore, research into glycosylated antitumor ether lipids (GAELs) and other ether lipids has utilized this compound as a foundational building block for creating the lipid backbone. beilstein-journals.org

Preparation of Symmetrical Monoacid Diglycerides

This compound in Polymer Chemistry Research

In material science, functional polymers—polymers designed with specific chemical groups to impart desired properties—are of great interest. seimichemical.co.jpspecificpolymers.commdpi.com this compound's structure, featuring both a reactive hydroxyl group and a bulky benzyl group, makes it a valuable component in the design of novel polymeric materials.

This compound derivatives can be used as monomers, the repeating units that form a polymer chain. uc.edu The specific structure of the monomer dictates the properties of the final material. Research has shown that chiral (R)-1-benzyl glycerol can be used to construct "pentagol monomers". researchgate.net These specialized monomers are then used in a stepwise liquid-phase synthesis to assemble sequence-defined polyether-stars, which are complex, branched polymers with highly controlled structures. researchgate.net The benzyl groups in these polymers can be later removed or modified, offering a route to functional materials with tailored properties. Other related research has explored the polymerization of benzyl glycerol carbonate and the use of benzyl glycidyl (B131873) ether as a liquid monomer in mechanochemical polymerization studies to synthesize polyethers. googleapis.comnih.gov

The spatial arrangement of side groups along a polymer chain, known as tacticity, significantly influences the polymer's physical properties, such as crystallinity and melting point. libretexts.org A polymer with a regular, repeating stereochemistry is called a stereoregular polymer. researchgate.net The synthesis of such materials often relies on stereospecific polymerization methods or the use of chiral monomers. libretexts.org

By using an enantiomerically pure monomer like (R)- or (S)-benzylglycerol, it is possible to create stereoregular polymers. For instance, the polymerization of (R)-1-benzyl glycerol derivatives, as seen in the synthesis of polyether-stars, leads to polymers where each repeating unit has the same stereochemical configuration. researchgate.net This results in an isotactic polymer, where all the chiral centers derived from the monomer have the same orientation. libretexts.org This level of structural control is essential for developing advanced materials with precisely defined properties for specialized applications.

Integration into Stimuli-Responsive Polymeric Systems

Stimuli-responsive polymers, often termed "smart" polymers, are materials that undergo significant changes in their properties in response to external environmental triggers such as temperature, pH, or light. mdpi.combruker-nano.jpadvancedsciencenews.com The incorporation of specific functional monomers is crucial for engineering these responsive behaviors. advancedsciencenews.com While direct and extensive research on this compound as a primary monomer in well-defined stimuli-responsive systems is emerging, its structural characteristics suggest its potential utility in this domain.

The benzyl group in this compound introduces hydrophobicity and steric bulk, which can be leveraged to influence the lower critical solution temperature (LCST) of polymers. The ether linkage provides chemical stability, a desirable trait for materials designed to function in diverse chemical environments. Researchers have utilized this compound derivatives as building blocks for more complex polymeric architectures. For instance, (R)-1-benzyl glycerol has been employed in the construction of pentagol monomers, which are subsequently used in the liquid-phase synthesis of sequence-defined polyethers. researchgate.net This method allows for the precise placement of functional groups, a key aspect in the design of stimuli-responsive materials. advancedsciencenews.comresearchgate.net

The synthesis of functional polymers from plant oils, which are triglycerides of glycerol, highlights the move towards more sustainable feedstocks for polymer production. researchoutreach.org In this context, derivatives of glycerol, including this compound, can be seen as valuable intermediates for creating polymers with tailored properties, such as hydrophobicity and flexibility. researchoutreach.org While not explicitly detailed as "stimuli-responsive" in all literature, the synthesis of polyether-stars from this compound demonstrates a pathway to creating complex, functional polymers where responsiveness could be engineered through further modification or copolymerization. researchgate.net

Polymer TypeMonomer/Building BlockSynthetic StrategyPotential Stimuli-Responsiveness
Sequence-Defined Polyethers(R)-1-Benzyl glycerolLiquid-phase synthesis with molecular sievingTunable properties based on precise sequence control
Poly(glycerol-dodecanedioate) (PGD)Glycerol, Dodecanedioic acidPolycondensationSurface properties can be modified to influence cell response
Tetraether LipidsMonobenzyl protected glycerolMulti-step synthesisPotential for creating stimuli-responsive lipid assemblies escholarship.org

Development of Molecular Probes and Tools in Chemical Biology Research

Molecular probes and chemical tools are essential for dissecting complex biological processes. utopbio.commdpi.com They allow for the visualization, perturbation, and analysis of biomolecules within their native environments. utopbio.com The design of these tools often relies on a central scaffold that can be chemically modified to impart specific functionalities, such as fluorescence, bio-affinity, or reactivity.

A scaffold in medicinal chemistry and chemical biology refers to a core molecular structure upon which various functional groups can be appended to create a library of compounds with diverse biological activities. nih.gov this compound, with its chiral centers and multiple hydroxyl groups, presents a versatile scaffold for the synthesis of bio-inspired ligands. researchgate.net These ligands are designed to mimic natural molecules and interact with biological targets like proteins and nucleic acids.

The synthesis of neoglycosylation models has been achieved using a benzyl-glycerol scaffold, demonstrating its utility in creating molecules that can interact with biological systems. researchgate.net Furthermore, di-O-benzyl glycerol has served as a starting material for the synthesis of teichoic acids, which are complex bacterial cell wall polymers. semanticscholar.org This highlights the role of the this compound framework in building larger, biologically relevant molecules. The glycerol backbone is a recurring motif in biological systems, particularly in lipids and signaling molecules, making its benzylated derivative a strategic choice for designing synthetic ligands with potential biological activity. mdpi.com

Ligand/Molecule ClassThis compound Derivative UsedSignificance of Scaffold
Neoglycosylation modelsBenzyl-glycerolProvides a core structure for attaching sugar moieties researchgate.net
Teichoic acidsdi-O-benzyl glycerolServes as a foundational unit for synthesizing complex biopolymers semanticscholar.org
Bio-inspired lipidsMonobenzyl protected glycerolForms the backbone for creating lipids with specific properties escholarship.org

The development of effective biological research tools necessitates robust and versatile chemical modification strategies. nih.gov These strategies are employed to attach reporter groups (e.g., fluorophores), cross-linking agents, or targeting moieties to a scaffold molecule. bruker-nano.jp The hydroxyl groups of this compound offer convenient handles for a variety of chemical transformations.

One common modification is esterification, where fatty acids or other carboxylic acids are attached to the hydroxyl groups. For example, 1,3-Dimyristoyl-2-O-benzylglycerol is synthesized by the esterification of glycerol with myristic acid, followed by benzylation. vulcanchem.com This amphiphilic molecule can self-assemble into structures like micelles and liposomes, which are used in drug delivery research. vulcanchem.com Further functionalization of these structures with targeting ligands can enhance their specificity for certain cells or tissues. vulcanchem.com

Another key strategy is the conversion of the hydroxyl groups into other functional groups. For instance, the synthesis of (l)-1-O-benzylglycerol from dextrorotatory 3-O-benzylglycerol involves a series of protection, activation, and inversion steps, showcasing the chemical manipulability of the glycerol backbone. researchgate.netnih.gov These synthetic routes provide access to specific stereoisomers of this compound derivatives, which is crucial for creating chiral ligands that can selectively interact with stereospecific biological targets. The ability to selectively protect and deprotect the hydroxyl groups allows for the regioselective modification of the this compound scaffold, enabling the precise placement of functional groups required for the activity of a molecular probe or research tool.

Mechanistic Studies of Chemical Transformations Involving Benzylglycerol

Reaction Kinetics and Deactivation Kinetics of Enzymatic Systems

The enzymatic synthesis involving benzylglycerol is influenced by several factors that dictate the reaction rate and the stability of the enzyme.

Effect of Enzyme Concentration and Substrate Conversion

In enzymatic reactions, the concentration of the enzyme plays a pivotal role in the rate of reaction. creative-enzymes.com Generally, an increase in enzyme concentration leads to a proportional increase in the reaction rate, provided that the substrate is not a limiting factor. creative-enzymes.comlibretexts.org This is because more active sites are available for the substrate to bind, thus accelerating the conversion to the product. creative-enzymes.com However, once the enzyme active sites are saturated with the substrate, further increases in enzyme concentration will not enhance the reaction rate. libretexts.org

The conversion of a substrate in an enzymatic reaction is also highly dependent on the initial substrate concentration. At a fixed enzyme concentration, the reaction rate increases with substrate concentration until it reaches a maximum velocity (Vmax), at which point the enzyme is saturated with the substrate. libretexts.org Studies on the enzymatic transesterification of 2-o-benzylglycerol have systematically varied substrate concentrations to understand the reaction kinetics. researchgate.net For instance, in the lipase-catalyzed synthesis of (S)-2-o-benzylglycerol-1-acetate, substrate concentrations were varied from 50 to 200 mmol to study the effect on the initial reaction rate and product formation. researchgate.net

The relationship between enzyme concentration, substrate concentration, and reaction rate is fundamental to understanding and optimizing enzymatic processes involving this compound.

Table 1: Factors Affecting Enzymatic Reaction Rate

FactorEffect on Reaction RateExplanation
Enzyme Concentration Increases proportionally with concentration (with excess substrate)More available active sites for substrate binding. creative-enzymes.com
Substrate Concentration Increases until a maximum velocity (Vmax) is reachedSaturation of enzyme active sites. libretexts.org

Analysis of Product Inhibition and Byproduct Formation

Product inhibition is a common phenomenon in enzymatic reactions where the product of the reaction binds to the enzyme and reduces its activity. numberanalytics.comwikipedia.org This can occur through competitive, non-competitive, or uncompetitive inhibition mechanisms. numberanalytics.com In competitive inhibition, the product vies with the substrate for the active site. In non-competitive inhibition, the product binds to an allosteric site, changing the enzyme's conformation. numberanalytics.combyjus.com Uncompetitive inhibition involves the product binding to the enzyme-substrate complex. numberanalytics.com This feedback inhibition is a natural regulatory mechanism in metabolic pathways. wikipedia.orgbyjus.com

Understanding and mitigating product inhibition and byproduct formation are crucial for improving the efficiency of chemical transformations involving this compound.

Elucidation of Etherification Mechanisms with this compound

The etherification of glycerol (B35011) with benzyl (B1604629) alcohol is a key reaction for producing valuable chemicals like mono-benzyl glycerol ether (MBGE) and di-benzyl glycerol ether (DBGE). mdpi.com These compounds serve as important intermediates in the pharmaceutical and fine chemical industries. mdpi.com The reaction is typically catalyzed by solid acid catalysts. mdpi.com

The proposed mechanism for the acid-catalyzed benzylation of glycerol involves three primary competing reactions:

The reaction of a benzyl cation, formed in-situ, with glycerol to produce mono-benzyl glycerol ether (MBGE). mdpi.com

The subsequent reaction of MBGE with another benzyl cation to form di-benzyl glycerol ether (DBGE). mdpi.com

The self-etherification of benzyl alcohol to yield di-benzyl ether (DBE) as a byproduct. mdpi.com

Investigation of Catalytic Cycles and Intermediates in this compound Reactions

A catalytic cycle is a sequence of chemical reactions that regenerates the catalyst, allowing it to participate in multiple reaction turnovers. numberanalytics.comnumberanalytics.com Understanding the catalytic cycle involves identifying the initiation, propagation, and termination steps. numberanalytics.com

In reactions involving this compound, various intermediates have been identified or proposed. For example, in the synthesis of phospholipids, 1-acyl-2-benzylglycerol can be used as a starting material, leading to the formation of oxazaphospholane or dioxaphospholane intermediates. pnas.org These cyclic intermediates are then hydrolyzed to yield the final phospholipid products. pnas.org

In the context of glycyl-radical enzymes (GREs), such as benzylsuccinate synthase, the catalytic cycle is initiated by a hydrogen atom transfer. nih.gov While not directly involving this compound as a substrate, this illustrates the complexity of radical-based catalytic cycles where radical intermediates are generated and consumed. The enzyme protects these reactive intermediates from side reactions with the solvent. nih.gov

The study of catalytic cycles and the characterization of reaction intermediates are crucial for understanding the detailed mechanism of a reaction. This knowledge allows for the rational design of catalysts and reaction conditions to improve reaction efficiency and selectivity.

Advanced Analytical Methodologies for Benzylglycerol Research

Chromatographic Techniques for Analysis and Purification

Chromatography is widely employed for the separation, purification, and analysis of benzylglycerol and related substances. Different chromatographic modes are chosen based on the specific properties of the target compound and the matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation and identification of volatile and semi-volatile compounds. In the context of this compound research, GC-MS is utilized for product characterization and confirming the presence of mono-benzyl glycerol (B35011) ether (MBGE) and di-benzyl glycerol ether (DBGE) in reaction mixtures mdpi.comresearchgate.net. GC-MS analysis involves separating the components of a sample based on their boiling points and interaction with the stationary phase in a capillary column, followed by detection and identification using a mass spectrometer. The mass spectrometer provides a mass spectrum, which is a fragmentation pattern characteristic of a specific molecule, allowing for its identification by comparison with spectral libraries scholarsresearchlibrary.comresearchgate.net. For instance, the mass spectrum of mono-benzyl glycerol ether shows a distinct peak at m/z 205 ([M+Na]+), while the molecular weight is 182 m/z mdpi.com. GC-MS methods have been developed and validated for analyzing related benzyl (B1604629) compounds, demonstrating their capability for accurate identification and quantification scholarsresearchlibrary.comnih.govmdpi.com.

Liquid Chromatography for Purity Assessment and Isomer Separation

Liquid Chromatography (LC), including High-Performance Liquid Chromatography (HPLC), is essential for assessing the purity of this compound and for separating its isomers. LC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. This technique is particularly useful for compounds that are not sufficiently volatile for GC analysis or are thermolabile. HPLC offers high resolution and sensitivity, making it suitable for both analytical purity assessment and preparative-scale purification researchgate.netcreative-biolabs.com.

The separation of isomers, such as the different positional isomers of monothis compound (1-O-benzylglycerol and 2-O-benzylglycerol), can be challenging due to their similar physicochemical properties rug.nluni-freiburg.denih.gov. However, by optimizing stationary phases and mobile phase compositions, LC methods can achieve effective separation of these isomers rsc.org. For example, studies on related benzyl glycosides and glycated peptides have demonstrated the capability of LC, including reversed-phase HPLC (RP-HPLC) and hydrophilic interaction chromatography (HILIC), to separate closely related isomers nih.govnih.gov. LC can be used at analytical and preparative scales for purifying reaction products and isolating specific isomers for further study nih.gov.

Spectroscopic Characterization Techniques in Research

Spectroscopic methods provide valuable information about the structure, functional groups, and molecular weight of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the molecular structure of organic compounds like this compound. By analyzing the signals produced by atomic nuclei (commonly ¹H and ¹³C) in a magnetic field, researchers can determine the connectivity of atoms and the arrangement of functional groups within the molecule nih.govmdpi.com.

¹H NMR spectroscopy provides information about the different types of protons in the molecule, their chemical environment, and their coupling interactions with neighboring protons. This helps in determining the number and type of hydrogen atoms and their positions. For instance, the ¹H NMR spectrum of 2-O-benzylglycerol shows characteristic signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons adjacent to the ether linkage, and the protons of the glycerol backbone nih.govcore.ac.uk.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule, indicating the different types of carbon atoms present. The chemical shifts of the carbon signals are influenced by the surrounding functional groups nih.govrsc.org. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further aid in confirming the assignments of signals and establishing the full structure researchgate.netresearchgate.net. NMR spectroscopy is routinely used to confirm the structure of synthesized this compound derivatives core.ac.ukresearchgate.netmolaid.com.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. Different functional groups absorb infrared radiation at specific frequencies, producing characteristic peaks in the IR spectrum nist.gov.

For this compound, IR spectroscopy can confirm the presence of hydroxyl (-OH) groups, C-H stretches (both aliphatic and aromatic), C=C stretches (in the aromatic ring), and C-O stretches (ether and alcohol). The IR spectrum provides a molecular fingerprint that can be used to verify the identity and purity of the compound nih.govrsc.orggoogle.com. For example, the ATR-IR spectrum of 2-Benzyloxy-1,3-propanediol (a synonym for 2-O-benzylglycerol) shows characteristic absorption bands corresponding to its functional groups nih.gov.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. This is crucial for confirming the identity and purity of this compound mdpi.com.

Different ionization techniques can be used depending on the nature of the sample. Electron Ionization (EI) is commonly used for volatile compounds, while Electrospray Ionization (ESI) is suitable for more polar and less volatile molecules scholarsresearchlibrary.commdpi.com. The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound mdpi.com. Fragmentation patterns obtained in MS/MS experiments can provide additional structural information mdpi.comacs.org. For example, mass spectra of mono-benzyl glycerol ether and di-benzyl glycerol ether have been used to confirm their molecular ions mdpi.com. GC-MS, which couples gas chromatography with mass spectrometry, is frequently used for the analysis of this compound and its derivatives, providing both separation and molecular weight information mdpi.comresearchgate.netcore.ac.uk.

Advanced Techniques for Catalyst Characterization in this compound Reactions

The characterization of catalysts used in the synthesis of this compound involves several advanced analytical techniques aimed at understanding their structural, textural, and compositional properties. These techniques provide insights into the catalyst's active sites, surface area, pore structure, crystallinity, and elemental composition, all of which influence catalytic activity and stability mdpi.comresearchgate.netresearchgate.net.

X-ray Analysis and Surface Area Measurement

X-ray analysis, particularly X-ray Diffraction (XRD), is a fundamental technique used to determine the crystalline phases present in a catalyst material researchgate.net. By analyzing the diffraction patterns, researchers can identify the different crystalline structures and assess their crystallinity researchgate.net. XRD can also provide information on crystallite size and preferred orientation researchgate.net. In the context of this compound synthesis, XRD has been used to characterize the structural properties of solid acid catalysts, such as modified heteropolyacids supported on clay or sulfated zirconia mdpi.com. For instance, XRD analysis of a Cs2.5H0.5PW12O40/K-10 catalyst used for glycerol benzylation provided insights into its crystalline structure before and after the reaction, revealing no significant crystallographic alteration mdpi.com. Similarly, XRD was employed to examine the phase composition of sulfated zirconia catalysts used in the etherification of glycerol with benzyl alcohol .

Surface area measurement, commonly performed using the Brunauer–Emmett–Teller (BET) method, is essential for characterizing the textural properties of catalysts, including specific surface area, pore volume, and pore size distribution researchgate.netnih.gov. A high surface area and appropriate pore structure can provide more active sites and facilitate the diffusion of reactants and products researchgate.netuni-rostock.de. Studies on catalysts for glycerol etherification, including those producing this compound, routinely utilize BET analysis to assess these properties mdpi.comnih.govresearchgate.net. For example, the surface area, pore volume, and pore diameter of catalysts like Cs2.5H0.5PW12O40/K-10 and sulfated zirconia have been measured to correlate textural properties with catalytic performance in glycerol benzylation mdpi.comresearchgate.net. Changes in surface area and pore structure after reaction can also indicate catalyst stability or potential deactivation mechanisms mdpi.comresearchgate.net.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful analytical technique used for elemental analysis of materials mdpi.com. In catalyst characterization, ICP-MS is employed to determine the total elemental composition of the catalyst, as well as to quantify the leaching of active metal species into the reaction mixture during catalytic operation mdpi.comuco.es. Leaching can lead to catalyst deactivation and potential contamination of the product stream.

In the context of this compound synthesis, ICP-MS has been utilized to confirm the metal composition of catalysts and to monitor the stability of the catalyst by checking for leaching of active components mdpi.com. For a Cs2.5H0.5PW12O40/K-10 catalyst used in the benzylation of glycerol, ICP-MS analysis was conducted to confirm the presence of cesium and tungsten and to ensure that no significant leaching of these metals occurred during the reaction mdpi.com. This is critical for evaluating the long-term stability and heterogeneity of the catalytic process mdpi.com. ICP-MS measurements can also be used during catalyst synthesis to optimize the loading steps of active components onto support materials tue.nl.

Here is a table summarizing typical data obtained from surface area measurements:

Catalyst TypeSurface Area (m²/g)Pore Volume (cm³/g)Pore Diameter (nm)
K-10 Clay273 researchgate.net--
Cs2.5H0.5PW12O40/K-10 (Fresh)Marginal Change mdpi.comresearchgate.netMarginal Change mdpi.comresearchgate.netMarginal Change mdpi.comresearchgate.net
Cs2.5H0.5PW12O40/K-10 (Used)Marginal Change mdpi.comresearchgate.netMarginal Change mdpi.comresearchgate.netMarginal Change mdpi.comresearchgate.net
ZrO₂ (Calcined at 600 °C)Data available in source Data available in source Data available in source
1S/ZrO₂Data available in source Data available in source Data available in source
2S/ZrO₂Data available in source Data available in source Data available in source

Note: Specific numerical data for ZrO₂, 1S/ZrO₂, and 2S/ZrO₂ can be found in the cited source . The source indicates only marginal changes in surface area, pore volume, and pore diameter for the Cs2.5H0.5PW12O40/K-10 catalyst after reaction mdpi.comresearchgate.net.

Here is a table summarizing typical data obtained from ICP-MS analysis for catalyst leaching:

Catalyst ComponentConcentration in Reaction Mass (ppm)
Cesium (Cs)Not detected (no leaching) mdpi.com
Tungsten (W)Not detected (no leaching) mdpi.com

Note: The data presented in the table is based on findings indicating no leaching of cesium or tungsten from the Cs2.5H0.5PW12O40/K-10 catalyst during the benzylation of glycerol mdpi.com.

Computational Chemistry and Molecular Modeling Studies of Benzylglycerol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemistry, a branch of chemistry that applies quantum mechanics to chemical systems, provides a theoretical framework for understanding the electronic structure and reactivity of molecules. wikipedia.org Methods like Density Functional Theory (DFT) are instrumental in calculating various molecular properties. openaccessjournals.commdpi.com

The electronic structure of a molecule, which describes the quantum state of its electrons, is fundamental to its chemical behavior. wikipedia.org Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uni-greifswald.deresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. uni-greifswald.de The energy gap between HOMO and LUMO (Egap) is a crucial indicator of a molecule's reactivity and stability. scielo.org.mx

Global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (s), can be calculated from the HOMO and LUMO energies. scielo.org.mx These descriptors provide a quantitative measure of a molecule's reactivity. For instance, a smaller energy gap generally corresponds to higher reactivity.

Table 1: Calculated Electronic Properties of a Representative Organic Molecule

This table illustrates the types of data obtained from quantum chemical calculations for an organic molecule, providing a reference for the kind of information that can be derived for benzylglycerol.

ParameterDescriptionRepresentative Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2
EgapHOMO-LUMO Energy Gap5.3
Ionization Potential (I)-EHOMO6.5
Electron Affinity (A)-ELUMO1.2
Electronegativity (χ)-(EHOMO + ELUMO)/23.85
Chemical Hardness (η)(ELUMO - EHOMO)/22.65
Chemical Softness (s)1/(2η)0.189

Note: The values presented are for a representative organic molecule and are intended for illustrative purposes. Specific calculations for this compound would be required to obtain its precise electronic properties.

Theoretical calculations can also predict spectroscopic data, which can then be compared with experimental results for validation. wikipedia.org Furthermore, understanding the electronic structure helps in elucidating reaction mechanisms, such as identifying the most likely sites for nucleophilic or electrophilic attack. numberanalytics.com

Conformational Analysis and Molecular Dynamics Simulations of this compound Systems

The three-dimensional arrangement of atoms in a molecule, known as its conformation, significantly influences its physical and chemical properties. numberanalytics.com Conformational analysis is the study of these different spatial arrangements and their relative energies. numberanalytics.com For a flexible molecule like this compound, which contains several rotatable bonds, a multitude of conformations are possible.

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. numberanalytics.commun.ca By simulating the motions of atoms and molecules, MD can provide detailed insights into conformational changes, molecular flexibility, and intermolecular interactions. nih.govcresset-group.com These simulations are particularly valuable for understanding how a molecule like this compound behaves in different environments, such as in a solvent or interacting with other molecules. mun.ca

The process of an MD simulation involves defining a force field, which describes the potential energy of the system as a function of its atomic coordinates. The simulation then solves Newton's equations of motion for each atom, generating a trajectory that describes how the positions and velocities of the atoms change over time. mun.ca Analysis of this trajectory can reveal the most stable conformations, the energy barriers between them, and the timescales of conformational transitions. mdpi.com

Table 2: Representative Dihedral Angles for this compound Conformations

This table illustrates the key dihedral angles that would be analyzed in a conformational study of this compound. The specific values would be determined from computational analysis.

Dihedral AngleDescriptionExpected Range (degrees)
O-C-C-O (glycerol backbone)Defines the conformation of the glycerol (B35011) moiety-180 to 180
C-O-C-C (ether linkage)Describes the orientation of the benzyl (B1604629) group relative to the glycerol backbone-180 to 180
C-C-O-H (hydroxyl groups)Determines the orientation of the hydroxyl hydrogen atoms-180 to 180

The conformation of this compound can affect its reactivity by influencing the accessibility of its functional groups. For example, certain conformations may favor the formation of intramolecular hydrogen bonds, which could in turn affect the molecule's interaction with catalysts or other reactants. MD simulations can help identify these preferred conformations and understand their impact on chemical processes. numberanalytics.com

Theoretical Studies of this compound-Catalyst Interactions

The interaction between a substrate and a catalyst is at the heart of catalysis. Computational chemistry offers powerful tools to investigate these interactions at a molecular level, providing insights that can be difficult to obtain through experiments alone. nih.gov Theoretical studies can elucidate the mechanism of catalysis, identify the active sites of a catalyst, and explain the origin of selectivity. nih.govmdpi.com

In the context of this compound, computational studies can be employed to understand its interaction with various catalysts used in its synthesis or conversion. For example, in the etherification of glycerol with benzyl alcohol, heterogeneous acid catalysts are often used. mdpi.com Theoretical calculations can model the adsorption of this compound and benzyl alcohol onto the catalyst surface, helping to understand the reaction mechanism and the role of the catalyst in activating the reactants. nih.gov

Quantum chemical methods, such as DFT, can be used to calculate the binding energies between this compound and the catalyst, providing a measure of the strength of their interaction. nih.gov These calculations can also be used to map out the potential energy surface of the reaction, identifying the transition states and intermediates involved. This information is crucial for understanding the kinetics and thermodynamics of the catalytic process.

Table 3: Example of Calculated Interaction Energies for this compound with a Catalyst Surface

This table provides a hypothetical example of how interaction energies might be presented in a computational study.

SystemInteraction Energy (kcal/mol)Key Interacting Groups
This compound - Catalyst Surface-25.5Hydroxyl groups of this compound with acidic sites on the catalyst
Benzyl Alcohol - Catalyst Surface-15.2Hydroxyl group of benzyl alcohol with acidic sites on the catalyst
Water - Catalyst Surface-12.8Water molecule with acidic sites on the catalyst

Note: These are hypothetical values for illustrative purposes.

Furthermore, computational studies can investigate the role of non-covalent interactions, such as hydrogen bonding and van der Waals forces, in the catalyst-substrate complex. rsc.org These interactions can play a crucial role in orienting the substrate within the active site of the catalyst, thereby influencing the stereoselectivity of the reaction. mdpi.com By understanding these subtle interactions, it may be possible to design more efficient and selective catalysts.

Computational Design and Optimization of this compound Synthetic Pathways

Computational tools are increasingly being used not only to analyze existing chemical processes but also to design new and improved synthetic pathways. rsc.orgfrontiersin.org This approach, often referred to as computer-aided synthesis design, can accelerate the discovery and development of more efficient, sustainable, and cost-effective methods for producing chemicals like this compound. beilstein-journals.org

The process of computational pathway design typically involves several steps. First, a comprehensive database of chemical reactions is utilized. frontiersin.org Then, retrosynthetic analysis algorithms are employed to identify potential synthetic routes from simple starting materials to the target molecule. frontiersin.org These algorithms work by breaking down the target molecule into simpler precursors in a stepwise manner.

Once a set of potential pathways has been generated, they can be evaluated and optimized based on various criteria, such as reaction yield, cost of starting materials, number of steps, and environmental impact. frontiersin.org Computational chemistry can play a role here by providing theoretical predictions of reaction yields and identifying potential side reactions. Machine learning algorithms can also be trained on large datasets of chemical reactions to predict the optimal conditions for a given transformation. beilstein-journals.org

Table 4: Hypothetical Comparison of Computationally Designed Synthetic Pathways for this compound

PathwayStarting MaterialsNumber of StepsPredicted Overall Yield (%)Key Advantages
AGlycerol, Benzyl Chloride175Simple, one-step reaction
BGlycidol, Benzyl Alcohol285High yield, good selectivity
C1,2-Isopropylideneglycerol, Benzyl Bromide380Utilizes protecting groups for higher selectivity

Note: This table presents a simplified, hypothetical comparison.

The integration of computational design with automated synthesis platforms represents a significant advancement in chemical synthesis. beilstein-journals.org These systems can autonomously execute and optimize chemical reactions based on computational predictions, leading to a more rapid and efficient discovery of new synthetic methods. mdpi.comntop.com While the application of these advanced techniques specifically to this compound may still be an emerging area, the general principles and tools of computational design hold great promise for optimizing its synthesis.

Q & A

Q. How can researchers determine the purity and identity of benzylglycerol in synthetic preparations?

Methodological Answer: Utilize pharmacopeial-grade analytical techniques, such as identification tests (e.g., IR spectroscopy for functional groups), pH testing, and amine salt limit tests, as outlined in revised protocols for structurally related compounds like Caprylocaproyl Polyoxylglycerides . Complement these with chromatographic methods (HPLC or GC) to quantify impurities and validate purity thresholds.

Q. What experimental design considerations are critical for optimizing this compound synthesis?

Methodological Answer: Employ a factorial design of experiments (DOE) to systematically vary reaction parameters (e.g., temperature, catalyst concentration, reaction time). Characterize intermediates and final products using NMR and LC-MS to confirm structural integrity and monitor reaction progress . Include negative controls (e.g., omitting key reagents) to validate specificity.

Q. Which analytical techniques are most reliable for assessing this compound stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies using HPLC under stress conditions (e.g., elevated temperature, humidity, light exposure). Compare degradation profiles with reference standards and quantify degradation products using validated calibration curves . Statistical tools like ANOVA can identify significant stability differences across conditions.

Advanced Research Questions

Q. How can conflicting data on this compound’s biological activity be resolved in preclinical studies?

Methodological Answer: Perform a contradiction analysis by isolating variables such as cell line specificity, compound concentration ranges, and assay protocols. Replicate studies under standardized conditions and apply meta-analysis tools to assess effect sizes. Cross-validate findings with orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays) to rule out methodological artifacts .

Q. What computational approaches are effective for modeling this compound’s interactions with biological targets?

Methodological Answer: Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities, followed by molecular dynamics (MD) simulations to assess interaction stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics .

Q. How can researchers ensure replicability of this compound synthesis protocols across laboratories?

Methodological Answer: Provide granular experimental details in supplementary materials, including equipment specifications (brand, model), reagent purity grades, and step-by-step procedural notes. Use internal reference standards for characterization (e.g., NMR chemical shifts, retention times) and adhere to ICH guidelines for method validation .

Q. What strategies mitigate biases in interpreting this compound’s pharmacokinetic data?

Methodological Answer: Implement blinding during data collection and analysis phases. Use randomized sample processing orders and independent validation of analytical results. Apply Bayesian statistical models to account for prior probabilities and reduce overinterpretation of small effect sizes .

Methodological Best Practices

Q. How should researchers present this compound data in manuscripts to enhance clarity?

Methodological Answer: Follow journal-specific guidelines for figures and tables. Use color-coded chromatograms or heatmaps to highlight key findings (e.g., stability trends), but avoid overcrowding with chemical structures or redundant data. Reference supplementary materials for raw datasets and extended protocols .

Q. What protocols are recommended for assessing this compound’s compatibility in multi-component formulations?

Methodological Answer: Conduct compatibility studies using differential scanning calorimetry (DSC) and Fourier-transform infrared (FTIR) spectroscopy to detect physicochemical interactions. Pair these with accelerated stability testing to monitor changes in critical quality attributes (e.g., pH, viscosity) over time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.